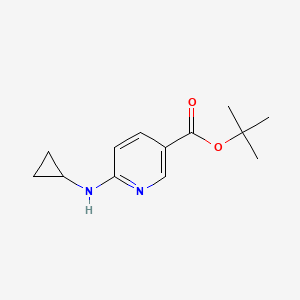
Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a pyridine derivative that possesses a cyclopropylamino group and a tert-butyl ester group. The compound has shown promising results in various studies, and researchers are exploring its potential as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored for future use. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions that researchers can explore with regards to tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate. One potential direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to explore the compound's mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Additionally, researchers can explore ways to improve the compound's solubility in water, which could make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate involves the reaction of 6-bromo-3-pyridinecarboxylic acid with cyclopropylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with tert-butyl chloroformate to obtain the final product. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to possess potent anti-inflammatory and anticancer properties, making it an attractive candidate for drug development.
Propriétés
IUPAC Name |
tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)9-4-7-11(14-8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLRJSMYPXWOPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(cyclopropylamino)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
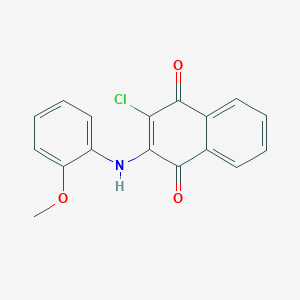
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
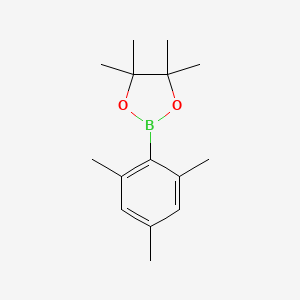
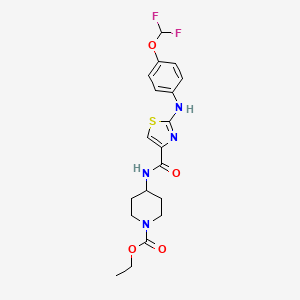
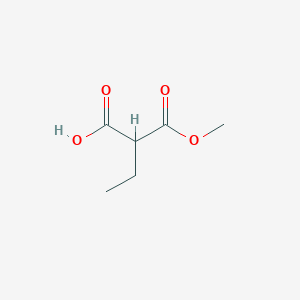
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)



![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)

